2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone
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Description
2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C25H19FN4O3S and its molecular weight is 474.51. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis Applications
- The use of related compounds in the synthesis of a variety of heterocycles, such as thiophene, oxazole, triazole, pyrimidine, pyridine, quinolone, and others, highlights the potential of these compounds as intermediates in the creation of biologically and medicinally relevant molecules (Salem et al., 2021).
Anticancer Activity
- Novel derivatives have been studied for their antioxidant and anticancer activities, with certain compounds displaying significant cytotoxic effects against human glioblastoma and triple-negative breast cancer cell lines. This suggests a potential application of such compounds in cancer research and therapy (Tumosienė et al., 2020).
Antimicrobial and Nematicidal Properties
- A new class of triazolo[4,3-c]quinazolinylthiazolidinones was prepared, displaying significant antimicrobial and nematicidal properties against a variety of bacterial and fungal strains as well as nematodes. This suggests an application in developing new antimicrobial and nematicidal agents (Reddy et al., 2016).
Synthesis of Heterocyclic Compounds
- Efficient synthesis methods for triazoloquinazolinones and related heterocyclic compounds have been developed, indicating the role of such chemical structures in facilitating the creation of new molecules with potential biological activity (Mousavi et al., 2015).
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3S/c1-32-21-12-18-19(13-22(21)33-2)27-25(34-14-20(31)15-8-10-17(26)11-9-15)30-24(18)28-23(29-30)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCWZLQRUIAKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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